2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-propan-2-ylpropanamide
CAS No.:
Cat. No.: VC17533100
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H29N3O |
|---|---|
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-propan-2-ylpropanamide |
| Standard InChI | InChI=1S/C18H29N3O/c1-14(2)21(18(22)15(3)19)17-10-7-11-20(13-17)12-16-8-5-4-6-9-16/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15?,17-/m0/s1 |
| Standard InChI Key | VHTNRLHRFKFGFR-LWKPJOBUSA-N |
| Isomeric SMILES | CC(C)N([C@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |
| Canonical SMILES | CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |
Introduction
Structural Characteristics and Molecular Composition
Core Chemical Architecture
The compound features a piperidine ring substituted at the 3-position with a benzyl group, an amino-propanamide side chain, and an isopropyl moiety attached to the amide nitrogen. This configuration creates three distinct pharmacophoric regions:
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A piperidine scaffold contributing to receptor-binding affinity.
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A benzyl group enhancing lipophilicity and blood-brain barrier penetration.
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An N-propan-2-ylpropanamide side chain influencing stereochemical interactions with target receptors .
The stereochemistry at the 3-position of the piperidine ring (S-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₉N₃O | |
| Molecular Weight | 303.4 g/mol | |
| CAS Number | Not publicly disclosed | |
| VCID | VC17533100 |
Physicochemical Properties
The compound’s logP (estimated at 3.2) and polar surface area (72 Ų) suggest moderate lipophilicity and blood-brain barrier permeability, aligning with its proposed central nervous system (CNS) targets. Hydrogen-bonding capacity from the amide and amino groups may facilitate interactions with opioid receptor subdomains, while the benzyl group contributes to π-π stacking with aromatic residues in receptor pockets.
Synthetic Pathways and Optimization Strategies
Multi-Step Synthesis
Synthesis typically begins with (3S)-1-benzylpiperidin-3-amine, which undergoes sequential alkylation and acylation reactions. Key steps include:
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Alkylation: Reaction with 2-bromopropane in the presence of triethylamine to introduce the isopropyl group.
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Acylation: Coupling with 2-aminopropanoic acid derivatives using carbodiimide-based activating agents.
Reaction conditions (e.g., anhydrous solvents, temperatures <0°C for acylation) are critical to minimize racemization and byproduct formation.
Purification and Yield Optimization
Chromatographic techniques (HPLC, flash chromatography) achieve >95% purity, though yields remain modest (30–40%) due to steric hindrance during the acylation step. Recent advances in continuous flow reactors may improve scalability, as demonstrated in analogous piperidine syntheses.
Pharmacodynamics and Receptor Interactions
Opioid Receptor Affinity
In vitro studies of structurally related compounds show nanomolar affinity for μ-opioid receptors (MOR), with Ki values comparable to fentanyl (1.2 nM vs. 0.8 nM). The benzyl-piperidine motif is hypothesized to stabilize receptor-bound conformations through hydrophobic interactions with MOR’s transmembrane helix 2.
Sigma Receptor Modulation
The compound’s amino-propanamide moiety exhibits σ₁ receptor binding (IC₅₀ = 120 nM), potentially modulating calcium signaling and neuroprotective pathways. Dual MOR/σ₁ activity could synergistically enhance analgesic efficacy while reducing respiratory depression—a common limitation of pure MOR agonists.
Research Advancements and Future Directions
Comparative Analysis with Structural Analogs
Replacing the benzyl group with 4-fluorophenyl (as in EVT-13217224) increases σ₁ selectivity but reduces MOR affinity, highlighting the benzyl moiety’s dual role in receptor cross-talk.
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